2',4'-Difluoroacetophenone
Overview
Description
2',4'-Difluoroacetophenone is a chemical compound that has been studied for its potential applications in various fields, including pharmaceuticals and materials science. The compound is characterized by the presence of two fluorine atoms attached to the benzene ring, which can significantly alter its chemical and physical properties compared to its non-fluorinated analogs.
Synthesis Analysis
Several methods have been developed to synthesize derivatives of 2',4'-difluoroacetophenone. One approach involves the Suzuki coupling reaction, which is a popular method for forming carbon-carbon bonds and has been used to synthesize a potent COX-2 inhibitor with a difluorophenyl moiety . Another synthesis method described involves cross-coupling of 2',4'-difluorophenylboronic acid with 4-bromoacetophenone, mediated by a Pd(II) complex, which resulted in high yields and is considered practical for industrial applications . Additionally, a Friedel-Crafts acylation has been employed to synthesize a liquid crystal intermediate with difluoroacetophenone structure, demonstrating the versatility of this compound in materials science .
Molecular Structure Analysis
The molecular structure of 2',4'-difluoroacetophenone has been characterized using various spectroscopic techniques. Single crystal X-ray diffractometry, along with IR and 1H NMR spectroscopy, has been used to confirm the structure of synthesized 4-(2',4'-difluorophenyl)acetophenone . Furthermore, a comprehensive analysis of the molecular structure, including spectroscopic (FTIR, FT-Raman, 13C and 1H NMR, UV), polarizability, and first-order hyperpolarizability, as well as HOMO-LUMO analysis, has been conducted for 2,4-difluoroacetophenone, providing detailed insights into the electronic properties of the molecule .
Chemical Reactions Analysis
The reactivity of difluoroacetophenone derivatives has been explored in various chemical reactions. For instance, the synthesis of α-bromo-4-(difluoromethylthio)acetophenone and its subsequent condensation with different azaheterocycles has been studied, leading to the formation of S- and N-substituted azaheterocycles containing the difluoromethylthio phenyl fragment . This highlights the potential of difluoroacetophenone derivatives to act as intermediates in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2',4'-difluoroacetophenone derivatives are influenced by the presence of fluorine atoms. The fluorine substituents can affect the acidity, basicity, and overall reactivity of the molecule. The polarizability and first hyperpolarizability of 2,4-difluoroacetophenone have been calculated, indicating the molecule's potential applications in nonlinear optics . The molecular electrostatic potential map also provides information on the reactive sites of the molecule, which is useful for predicting its behavior in chemical reactions .
Scientific Research Applications
Synthesis and Characterization
Difluorocarbene Reagent : 2-Chloro-2,2-difluoroacetophenone, derived from 2,2,2-trifluoroacetophenone, acts as a difluorocarbene reagent, reacting with phenol derivatives to produce aryl difluoromethyl ethers. This provides an environmentally friendly alternative to Freon- or Halon-based difluoromethylating approaches (Zhang, Zheng, & Hu, 2006).
Liquid Crystal Intermediates : 4-Ethoxy-2,3-difluoroacetophenone, synthesized via Friedel-Crafts reaction, is used as a high-purity liquid crystal intermediate (Tong Bin, 2013).
Spectroscopic and Chemical Analysis
Vibrational Spectroscopy Studies : The molecular structure and vibrational properties of 2,4-difluoroacetophenone have been studied using FTIR and FT-Raman spectroscopy, providing insights into the compound's chemical behavior (Jeyavijayan, 2015).
NMR Analysis : Nuclear magnetic resonance (NMR) studies have been conducted on various fluorinated acetophenones, including 2,4-difluoroacetophenone, to understand their biological Baeyer–Villiger oxidation (Moonen, Rietjens, & Van Berkel, 2001).
Safety And Hazards
2’,4’-Difluoroacetophenone is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Relevant Papers One relevant paper discusses the lithium triethylborohydride-promoted generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones . This represents an unprecedented utilization of lithium triethylborohydride .
properties
IUPAC Name |
1-(2,4-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWHNJPLPZOEKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059894 | |
Record name | Ethanone, 1-(2,4-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Difluoroacetophenone | |
CAS RN |
364-83-0 | |
Record name | 1-(2,4-Difluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluoroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(2,4-difluorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(2,4-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-difluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIFLUOROACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5ST9WKR7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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